(R)-5,6,7,8-Tetrahydroindolizin-7-amine
Description
(R)-5,6,7,8-Tetrahydroindolizin-7-amine is a chiral bicyclic amine featuring an indolizine core partially saturated at positions 5–6. Its R-configuration at the 7-position distinguishes it from stereoisomers and derivatives. This compound has garnered attention as a key intermediate in synthesizing bioactive molecules, such as (-)-rhazinilam, a natural product with antitubulin activity . Recent synthetic advancements enable its preparation in fewer steps (two steps, 43% yield) compared to traditional methods requiring additional hydrolysis and hydrogenation steps .
Properties
CAS No. |
140848-70-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(7R)-5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m1/s1 |
InChI Key |
OFHLBABNSDKHMX-SSDOTTSWSA-N |
SMILES |
C1CN2C=CC=C2CC1N |
Isomeric SMILES |
C1CN2C=CC=C2C[C@@H]1N |
Canonical SMILES |
C1CN2C=CC=C2CC1N |
Synonyms |
7-Indolizinamine,5,6,7,8-tetrahydro-,(R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes critical differences between (R)-5,6,7,8-Tetrahydroindolizin-7-amine and related compounds:
Key Findings
Stereochemical Influence
The R-configuration in this compound is critical for its role in (-)-rhazinilam synthesis, as enantiomers (e.g., S-form in ) may exhibit divergent biological activities or synthetic utility. Enantioselective synthesis remains a challenge for S-analogs, limiting their accessibility .
Substituent Effects
- This modification aligns with structural motifs in antipsychotics like quetiapine, suggesting CNS applications .
- Imidazo-Pyridine Analog : Replacement of indolizine with an imidazo-pyridine core () alters electronic properties and binding interactions, though pharmacological data are lacking.
Saturation Level
- Octahydroindolizin-7-amine: Full saturation (octahydro vs.
Salt Forms
The dihydrochloride salt of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine () improves aqueous solubility, a common strategy for optimizing pharmacokinetics.
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